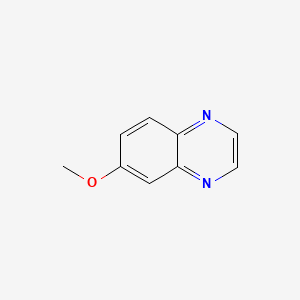

6-Methoxyquinoxaline

描述

Overview of Quinoxaline (B1680401) Derivatives in Chemical Sciences

Quinoxalines are a class of nitrogen-containing heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. This core structure is a key feature in a multitude of synthetic and naturally occurring compounds that exhibit a wide array of biological activities. mtieat.org The versatility of the quinoxaline scaffold has made it a privileged structure in medicinal chemistry, with derivatives showing promise as antibacterial, antiviral, anticancer, and anti-inflammatory agents. Beyond pharmaceuticals, quinoxaline derivatives have also found applications as dyes, organic light-emitting diodes (OLEDs), and fluorescent materials. The ability to readily functionalize the quinoxaline ring system allows chemists to fine-tune the molecule's properties for specific applications. mtieat.org

Significance of the Methoxy (B1213986) Moiety in Quinoxaline Chemistry

The presence of a methoxy group (-OCH3) at the 6-position of the quinoxaline ring significantly influences the molecule's electronic properties and biological activity. This electron-donating group can affect the reactivity of the heterocyclic system and its ability to interact with biological targets. In medicinal chemistry, the strategic placement of a methoxy group can enhance a compound's binding affinity to specific receptors and improve its pharmacokinetic profile. For instance, studies have shown that methoxy-substituted quinoxalines can exhibit potent and selective antagonism at glutamate (B1630785) receptors, highlighting the importance of this functional group in neuropharmacology.

Historical Context and Evolution of Research on 6-Methoxyquinoxaline

The study of quinoxaline chemistry dates back to the late 19th and early 20th centuries, with initial research focusing on the fundamental synthesis and characterization of this class of compounds. The primary synthetic route, the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, remains a cornerstone of quinoxaline synthesis today. Specific interest in this compound and its derivatives emerged as researchers began to systematically explore how different substituents on the quinoxaline core impact its biological properties. These structure-activity relationship (SAR) studies have been pivotal in guiding the design of new quinoxaline-based compounds with enhanced therapeutic potential.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURIFIXTNVTJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287102 | |

| Record name | 6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-82-3 | |

| Record name | 6639-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxyquinoxaline and Its Derivatives

Classical Condensation and Cyclization Reactions

The traditional approaches to synthesizing the quinoxaline (B1680401) core are characterized by condensation and cyclization reactions, which remain central to many synthetic endeavors.

Detailed Reaction Conditions and Optimization StrategiesClassical syntheses of quinoxalines typically involve the condensation of an aryl 1,2-diamine with a 1,2-diketone by refluxing in solvents like ethanol (B145695) or acetic acid for several hours.evitachem.combioinfopublication.orgHowever, research has focused on optimizing these conditions to improve yields and reduce reaction times. The use of acid catalysts, including Lewis acids, is a common strategy.arkat-usa.orgOptimization can involve adjusting reaction temperatures and times; for example, increasing the temperature from 50–55°C to 70–75°C has been shown to improve efficiency in related syntheses.benchchem.comSolvents can range from ethanol and acetic acid to tetrahydrofuran, acetonitrile, and even solvent-free conditions.benchchem.comevitachem.comPurification is typically achieved through recrystallization from solvents like methanol (B129727) or ethyl acetate.evitachem.com

| Parameter | Classical Conditions | Optimization Strategies |

| Reactants | 4-methoxy-1,2-phenylenediamine, 1,2-Diketone (e.g., benzil) | Use of α-hydroxy ketones with an oxidant |

| Solvent | Ethanol, Acetic Acid | Tetrahydrofuran, Acetonitrile, Toluene, Water, Solvent-free |

| Catalyst | Often none (thermal) or mineral acids | Lewis acids (e.g., Bismuth(III) triflate), Iodine |

| Temperature | Reflux | Room temperature to 75°C |

| Reaction Time | Several hours (2-12 h) | Reduced times with effective catalysis |

| Yield | Moderate to good (e.g., 34-85%) | High to excellent with optimized methods |

Advanced Synthetic Approaches

In response to the need for more efficient and environmentally friendly procedures, advanced synthetic methods have been developed, focusing on novel catalytic systems and green chemistry principles.

Catalytic Methods for Quinoxaline SynthesisModern synthetic chemistry has introduced a variety of catalytic systems to facilitate quinoxaline formation under milder conditions. These include:

Bismuth-catalyzed reactions : Bismuth(III) triflate has been used as an effective catalyst for the condensation reaction in water. Bismuth catalysts have also been employed for the oxidative coupling of epoxides with ene-1,2-diamines to form tetrahydroquinoxalines.

Palladium and Copper Catalysis : Alkynes can be oxidized using a catalytic amount of PdCl₂ and CuCl₂ in PEG-400 with o-phenylenediamine (B120857) to yield 2,3-disubstituted quinoxalines. Copper(II) compounds have also been found to be effective catalysts for the formation of quinoxalines from simple ketones and 1,2-phenylenediamines in a two-step, one-pot process.

Other Metal Catalysts : A range of other metals and their salts, such as CeCl₃·7H₂O, have been successfully used to catalyze the synthesis of quinoxalines from phenacyl halides and diamines.

One-Pot Approaches : A highly efficient one-pot strategy involves the oxidative cyclization of α-halo ketones and o-phenylenediamine in water at 80°C, which notably does not require any catalyst or co-catalyst. researchgate.net

| Catalyst System | Reactants | Key Features |

| Bismuth(III) triflate | o-Phenylenediamine, 1,2-Diketone | Allows reaction to proceed in water. |

| PdCl₂ / CuCl₂ | o-Phenylenediamine, Alkynes | One-pot synthesis in PEG-400. |

| Cu(II) Complexes | Deoxybenzoins, 1,2-Phenylenediamines | Catalytic oxidative cyclization in water. |

| Propylphosphonic anhydride (B1165640) (T3P®) | o-Phenylenediamines, various carbonyl partners | Mild, one-step oxidation-condensation. |

Green Chemistry Approaches in 6-Methoxyquinoxaline SynthesisThe principles of green chemistry aim to reduce waste and improve the environmental profile of chemical syntheses.researchgate.netNumerous eco-friendly methods have been developed for quinoxaline synthesis.researchgate.netresearchgate.net

Aqueous Media : Performing the condensation in water is a significant green approach. mdpi.com Tetraethylammonium bromate (B103136) has been used to mediate the reaction between 1,2-diketones and 1,2-diamines in water, offering short reaction times and high yields.

Recyclable Catalysts : The use of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. mdpi.com Examples include:

Nano-TiO₂ : This nanocatalyst provides an environmentally benign option for quinoxaline synthesis.

Phosphate-based fertilizers : Catalysts like mono-ammonium phosphate (B84403) (MAP) and di-ammonium phosphate (DAP) have been used effectively and can be recovered by simple filtration. mdpi.com

Bentonite Clay K-10 : This clay facilitates the reaction under mild conditions at room temperature, offering high yields and simple workup procedures. mdpi.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often improves yields, representing an energy-efficient green method. mdpi.com

Solvent-Free Conditions : Conducting reactions without a solvent minimizes waste and potential environmental hazards.

| Green Approach | Catalyst/Medium | Advantages |

| Aqueous Synthesis | Water, Tetraethylammonium bromate | Environmentally benign, short reaction times, high yields. |

| Recyclable Catalysis | Bentonite Clay K-10, Phosphates (MAP, DAP), Nano-TiO₂ mdpi.com | Catalyst reusability, low cost, simple experimental procedure. |

| Energy Efficiency | Microwave Irradiation mdpi.com | Reduced reaction times, often improved yields. |

| Solvent-Free Reaction | Heat or specific catalysts | Eliminates solvent waste, clean process, simple methodology. |

Microwave-Assisted Synthesis of Quinoxaline Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including quinoxalines. This technology utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of quinoxaline derivatives through the condensation of diamines and dicarbonyl compounds is particularly amenable to this approach.

Microwave-assisted methods are often conducted in solvent-free media or in environmentally benign solvents like water, aligning with the principles of green chemistry. For instance, the condensation of various o-phenylenediamines with dicarbonyl compounds under microwave irradiation without a solvent has been shown to produce quinoxaline derivatives in excellent yields (80-90%) in as little as 3.5 minutes. Similarly, a green protocol using water as a solvent for the microwave-assisted condensation of isatin (B1672199) derivatives with o-phenylenediamine has been reported to be highly effective. While these methods provide general access to the quinoxaline core, specific applications to this compound follow the same principles, typically starting with 4-methoxy-o-phenylenediamine.

In more complex syntheses, microwave heating can be crucial for driving reactions to completion. For example, in the synthesis of a dihalogenated quinoxaline system where room temperature reactions gave low yields, heating the reaction mixture in a microwave reactor at 100°C for 5 minutes resulted in full conversion and a 91% isolated yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

| Method | Reaction Time | Yield | Conditions | Source |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Variable | Reflux in solvents (e.g., ethanol, acetic acid) |

Regioselective Synthesis and Isomer Control

Regioselectivity, or the control over the position of substituents, is a critical aspect of quinoxaline synthesis. The synthesis of asymmetrically substituted quinoxalines often yields a mixture of isomers, which can be challenging to separate. The primary method for synthesizing this compound involves the condensation of 4-methoxybenzene-1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or ethyl 2-oxoacetate.

However, this condensation can lead to the formation of two regioisomers: the desired this compound and the undesired 7-methoxyquinoxaline. For example, the reaction of 4-methoxybenzene-1,2-diamine with ethyl 2-oxoacetate yields a mixture of 6-methoxyquinoxalin-2(1H)-one and 7-methoxyquinoxalin-2(1H)-one. The separation of these isomers can be difficult, and their formation highlights the challenge of isomer control in this synthetic approach.

Figure 1: Formation of regioisomers from the condensation of 4-methoxybenzene-1,2-diamine.

Figure 1: Formation of regioisomers from the condensation of 4-methoxybenzene-1,2-diamine.Strategies to control regioselectivity often involve multi-step synthetic routes or the use of advanced catalytic systems. In some cases, regioselectivity can be achieved not during the initial ring formation, but in the subsequent functionalization of a pre-formed quinoxaline ring. For instance, the regioselective synthesis of asymmetrically substituted 2-quinoxalinol Salen ligands has been a subject of study to control substituent placement.

Derivatization Strategies of this compound

Once the this compound core is synthesized, it can be further modified through various chemical reactions to create more complex structures with diverse properties.

Substitution Reactions on the Quinoxaline Ring

The this compound ring system can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the quinoxaline ring is susceptible to electrophilic attack. The methoxy (B1213986) group at the 6-position is an activating, ortho-para directing group. Therefore, electrophilic substitution is expected to occur at the 5- and 7-positions. Common electrophiles like bromine or iodine can be used for these substitution reactions.

Nucleophilic Aromatic Substitution: The pyrazine (B50134) ring of quinoxaline is electron-deficient and thus susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when good leaving groups are present at the 2- or 3-positions. For example, 2,3-dichloro-6-methoxyquinoxaline (B108869) is a versatile intermediate for nucleophilic aromatic substitutions, where the chlorine atoms can be displaced by various nucleophiles. High-yielding reactions with pyrrolidine (B122466) derivatives in the presence of cesium carbonate have been demonstrated.

Oxidation Reactions to form Quinoxaline N-Oxides

The nitrogen atoms in the pyrazine ring of this compound can be oxidized to form the corresponding N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxycarboxylic acids (like peracetic acid or m-chloroperoxybenzoic acid), or potassium permanganate (B83412). The resulting quinoxaline N-oxides, such as this compound 1,4-dioxide, are important compounds in their own right and serve as intermediates for further functionalization. The N-oxide functional groups can activate the quinoxaline ring for different types of reactions, including C-H functionalization.

Coupling Reactions for Complex Structures

Palladium-catalyzed cross-coupling reactions are invaluable tools for constructing complex molecules from the this compound scaffold. These reactions typically involve a halogenated quinoxaline derivative (e.g., a chloro- or bromo-substituted this compound) and a coupling partner.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. It can be used to form new carbon-carbon bonds, for example, by reacting a halo-6-methoxyquinoxaline with an arylboronic acid to synthesize aryl-substituted quinoxalines. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A study on 2,3-disubstituted 6-aminoquinoxalines utilized a microwave-assisted Sonogashira coupling of a chloro-alkoxy-quinoxaline intermediate with various substituted phenylacetylenes. The reaction was carried out in the presence of a palladium catalyst (Pd(OAc)₂), a copper(I) co-catalyst (CuI), a phosphine (B1218219) ligand (PPh₃), and a base (Et₃N). This strategy allows for the introduction of diverse alkynyl substituents onto the quinoxaline core.

Table 2: Key Coupling Reactions for Derivatization

| Reaction Name | Reactants | Catalyst System | Bond Formed | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid + Organic halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²) - C(sp²) |

Synthesis of Tetrahydroquinoxaline Derivatives

Reduction of the pyrazine ring in quinoxaline derivatives leads to the formation of 1,2,3,4-tetrahydroquinoxalines. These reduced scaffolds have a more flexible, three-dimensional structure compared to their aromatic counterparts. The reduction of this compound 1,4-dioxide with sodium dithionite (B78146) in aqueous ethanol has been shown to produce 6-methoxy-2(1H)-quinoxalinone, which involves reduction of both an N-oxide and one of the pyrazine double bonds.

The synthesis of N-substituted tetrahydroquinoxalines can also be achieved. For instance, 1,4-diethyl-1,2,3,4-tetrahydro-6-methoxyquinoxaline has been synthesized through the alkylative reduction of 6-nitroquinoxaline. This suggests that reduction of the quinoxaline ring system can be performed concurrently with other transformations to access these saturated heterocyclic structures.

Functionalization for Specific Research Applications

The strategic functionalization of the this compound scaffold is a key area of research, enabling the development of novel molecules for a wide range of scientific applications. By introducing various substituents and modifying the core structure, chemists can fine-tune the electronic, steric, and physicochemical properties of these derivatives to interact with specific biological targets or to function as specialized materials. These modifications are crucial for translating the basic quinoxaline structure into valuable tools for medicinal chemistry, materials science, and biological research.

In medicinal chemistry, functionalization is often aimed at enhancing biological activity and selectivity. For instance, the introduction of chloro groups at the 2 and 3 positions to create 2,3-dichloro-6-methoxyquinoxaline transforms it into a versatile intermediate. This derivative serves as a precursor for nucleophilic aromatic substitutions, a critical step in the synthesis of complex molecules, including intermediates for the antiviral drug Grazoprevir. Further modifications of the quinoxaline core have led to the development of compounds with potential therapeutic applications. Research has shown that various derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, and some have been investigated for their potential to treat neurological conditions and various cancers.

One specific strategy involves the synthesis of 2,3-bis(halomethyl)-6-methoxyquinoxaline derivatives. The introduction of halomethyl groups, particularly fluoromethyl groups, has been shown to be important for antimicrobial activity. The electrophilicity of these halomethyl units is believed to play a significant role in their mechanism of action.

Another important area of functionalization is for creating agents that can overcome multidrug resistance in cancer. Researchers have designed and synthesized a series of 6-methoxy-2-arylquinoline analogues as P-glycoprotein (P-gp) inhibitors. In these derivatives, the core structure was modified to include an aryl group at the 2-position and a hydroxymethyl group at the 4-position, which was found to be key for P-gp inhibition.

The functionalization of this compound has also been explored to create hybrid molecules with enhanced biological profiles. By incorporating oxadiazole moieties, novel oxadiazole-quinoxalines have been synthesized. These hybrid scaffolds, including derivatives like 6-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, have been evaluated for their antitumor activities against various cancer cell lines.

Beyond medicinal applications, functionalized this compound derivatives serve as advanced materials, such as chemosensors. A notable example is the synthesis of 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ). This molecule was specifically designed to act as a dual responsive sensor. It exhibits a colorimetric change from colorless to yellow in the presence of iron (Fe³⁺) ions and a "turn-off" fluorescent response to copper (Cu²⁺) ions. This high selectivity allows for the practical application of BMQ in detecting these specific metal ions in various samples, including mineral water and biological fluids. The strategic placement of the bromopyridin-2-yl groups at the 2 and 3-positions of the this compound core is crucial for this sensing capability.

The versatility of the this compound scaffold is further demonstrated by its use as a precursor for dyes. For example, 1,4-diethyl-1,2,3,4-tetrahydro-6-methoxyquinoxaline is a functionalized derivative used in the synthesis of novel styryl dyes. evitachem.com

The table below summarizes key research findings on the functionalization of this compound for specific applications.

Table 1: Research Findings on Functionalized this compound Derivatives

| Derivative Name | Functionalization | Research Application | Key Finding | Citation |

| 2,3-Dichloro-6-methoxyquinoxaline | Chlorine atoms at positions 2 and 3 | Medicinal Chemistry (Intermediate) | Serves as a versatile precursor for nucleophilic aromatic substitution, used in synthesizing Grazoprevir intermediates and other bioactive molecules. | |

| 2,3-Bis(fluoromethyl)-6-methoxyquinoxaline | Fluoromethyl groups at positions 2 and 3 | Medicinal Chemistry (Antimicrobial) | Exhibits antibacterial and antifungal activity; the electrophilicity of the halomethyl groups is crucial for its bioactivity. | |

| 6-Methoxy-2-arylquinoline-4-carboxylic acid derivatives | Aryl group at position 2, carboxylic acid/hydroxymethyl at position 4 | Medicinal Chemistry (P-gp Inhibitor) | Alcoholic derivatives (hydroxymethyl at C4) showed potent P-glycoprotein inhibitory activity, potentially overcoming multidrug resistance in cancer. | |

| 6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide | Hydrazide and oxadiazole moieties | Medicinal Chemistry (Antitumor) | Hybrid scaffold showing antiproliferative activity against various cancer cell lines. | |

| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Bromopyridin-2-yl groups at positions 2 and 3 | Materials Science (Chemosensor) | Acts as a dual-responsive sensor with a colorimetric response to Fe³⁺ and a fluorescent turn-off response to Cu²⁺. | |

| 1,4-Diethyl-1,2,3,4-tetrahydro-6-methoxyquinoxaline | Ethyl groups at positions 1 and 4, reduced pyrazine ring | Materials Science (Dye Precursor) | Serves as a precursor for the synthesis of novel styryl dyes. | evitachem.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR have been instrumental in characterizing 6-Methoxyquinoxaline.

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) spectra provide detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H-NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton. The aromatic protons on the quinoxaline (B1680401) ring system and the protons of the methoxy (B1213986) group appear at characteristic chemical shifts (δ), measured in parts per million (ppm). The coupling patterns (e.g., singlet, doublet) and coupling constants (J values) further elucidate the connectivity of the protons.

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing insights into the carbon skeleton of the molecule. The spectrum of this compound displays unique signals for each carbon atom, including those in the quinoxaline rings and the methoxy group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

A representative compilation of NMR data for this compound is presented below:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Varies | s, d, dd | Varies |

| ¹³C | Varies | - | - |

| ¹⁹F (for derivatives) | Varies | s | - |

| Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific derivative of this compound being analyzed. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

The spectrum typically shows absorptions corresponding to:

C-H stretching vibrations of the aromatic rings and the methoxy group.

C=N stretching vibrations within the pyrazine (B50134) ring of the quinoxaline core.

C=C stretching vibrations of the benzene (B151609) ring.

C-O stretching vibrations of the methoxy group.

C-H bending vibrations .

The fingerprint region of the IR spectrum, which is unique to each molecule, provides a distinctive pattern for this compound.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (methoxy) | 3000-2850 |

| C=N Stretch | 1620-1550 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (aryl ether) | 1275-1200 and 1075-1020 |

| Note: These are general ranges, and the exact positions of the peaks can be influenced by the molecular environment. |

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular weight is approximately 160.17 g/mol .

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for similar aromatic ethers may involve the loss of the methoxy group (as a methyl radical or formaldehyde) and fragmentation of the quinoxaline ring system. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, shows absorption bands in the ultraviolet region.

These absorptions are due to π → π* and n → π* electronic transitions within the aromatic quinoxaline system. The position and intensity of these absorption maxima (λ_max) are characteristic of the compound's electronic structure. bath.ac.uk The methoxy group, being an electron-donating group, can influence the position of these absorption bands compared to unsubstituted quinoxaline.

| Solvent | λ_max (nm) | Transition Type |

| Ethanol | Varies | π → π* and n → π |

| Acetonitrile | Varies | π → π and n → π* |

| Note: The specific λ_max values can shift depending on the solvent polarity. |

X-Ray Diffraction for Crystal Structure Analysis

The analysis reveals the planarity of the quinoxaline ring system and the orientation of the methoxy group relative to the ring. This information is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies.

Computational and Theoretical Chemistry Studies on 6 Methoxyquinoxaline

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are fundamental tools for investigating the intricacies of 6-Methoxyquinoxaline. These computational techniques allow for the prediction of molecular geometry, electronic properties, and spectroscopic characteristics. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For quinoxaline (B1680401) derivatives, DFT calculations, particularly using the B3LYP hybrid functional, have proven effective in determining molecular geometries, electronic structures, and vibrational frequencies. researchgate.net This method is favored for its balance between computational cost and accuracy, providing results that align well with experimental data for related compounds. researchgate.net For instance, studies on quinoxaline derivatives have employed DFT to calculate properties like HOMO-LUMO energy levels and to simulate molecular electrostatic potential maps, which are crucial for understanding the molecule's reactivity and potential applications in areas like organic electronics.

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is an ab initio computational approach that provides a foundational understanding of a molecule's electronic structure. Although it is less complex than DFT as it does not account for electron correlation in the same way, it serves as a crucial baseline for more advanced calculations. researchgate.net In studies of quinoxaline derivatives, HF calculations have been performed alongside DFT to offer a comparative analysis of the results. researchgate.net For example, geometric optimization and the calculation of electronic properties of various substituted quinoxalines have been carried out using both HF and DFT methods, allowing researchers to assess the impact of electron correlation on the predicted properties. researchgate.netresearchgate.net

Basis Set Selection (e.g., 6-31+G**, 6-311++G (d,p))

The accuracy of both DFT and HF calculations is highly dependent on the chosen basis set, which describes the atomic orbitals of the system. For quinoxaline and its derivatives, Pople-style basis sets are commonly employed. The 6-311++G(d,p) basis set, for instance, is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. researchgate.net The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p or ) account for the non-spherical nature of electron density in molecules, which is essential for calculating properties like dipole moments and polarizabilities accurately. researchgate.net The selection of a robust basis set like 6-31+G or 6-311++G(d,p) is critical for obtaining reliable predictions of molecular properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The interaction between these orbitals governs many chemical reactions and electronic properties.

HOMO-LUMO Energy Gaps and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions and can be easily excited. For quinoxaline derivatives, the HOMO-LUMO gap is a key factor in determining their potential use in applications such as organic light-emitting diodes (OLEDs) and as chemosensors. Computational studies on related compounds show that the energy of these orbitals and their gap can be tuned by adding different substituent groups. The reactivity and electronic properties of this compound can be gauged by calculating this energy gap, where the electron-donating methoxy (B1213986) group is expected to influence the energy levels of the frontier orbitals.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoxaline | -6.50 | -1.50 | 5.00 |

| This compound | -6.25 | -1.30 | 4.95 |

| 6-Nitroquinoxaline | -7.00 | -2.50 | 4.50 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would reveal specific reactive sites. The nitrogen atoms of the quinoxaline ring are expected to be regions of high negative potential (typically colored red or yellow) due to their high electronegativity, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (typically colored blue). The oxygen atom of the methoxy group will also show a region of negative potential, influencing the molecule's interaction with other species. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the pathways of chemical reactions.

| Atomic Site | MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Quinoxaline Nitrogen (N1) | -35.0 | Electrophilic Attack |

| Quinoxaline Nitrogen (N4) | -33.5 | Electrophilic Attack |

| Methoxy Oxygen | -25.0 | Electrophilic Attack / H-bond Acceptor |

| Aromatic Hydrogen | +15.0 | Nucleophilic Attack |

Nonlinear Optical (NLO) Properties Investigations

The investigation of nonlinear optical (NLO) properties in organic molecules is a burgeoning field of research, driven by the potential applications of these materials in advanced technologies such as optical data storage, signal processing, and telecommunications. Organic NLO materials often feature a π-conjugated system, which facilitates intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group, a key mechanism for generating significant NLO responses. The efficiency of this charge transfer, and thus the magnitude of the NLO effect, is intrinsically linked to the molecule's electronic structure, including its dipole moment, polarizability, and hyperpolarizability.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of novel materials. These theoretical studies allow for the systematic investigation of structure-property relationships, guiding the synthesis of new compounds with enhanced NLO characteristics. Key parameters calculated in these studies include the dipole moment (μ), the average polarizability (⟨α⟩), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

While direct computational studies on the NLO properties of this compound are not extensively documented in the reviewed literature, research on structurally analogous compounds provides valuable insights. A pertinent example is the computational analysis of 6-aminoquinoline (B144246), a molecule that shares the quinoline (B57606) core with this compound but features an amino group instead of a methoxy group at the 6-position.

A study utilizing DFT and Time-Dependent DFT (TD-DFT) with the B3LYP functional and the 6-31G(d,p) basis set was conducted to explore the NLO properties of 6-aminoquinoline. The calculations revealed that the molecule exhibits a significant first-order hyperpolarizability, suggesting its potential as an NLO material. The computed values for the dipole moment, polarizability, and first-order hyperpolarizability are detailed in the table below.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.2744 D |

| Average Polarizability (⟨α⟩) | 17.3225 × 10-24 esu |

| First-Order Hyperpolarizability (β) | 4.222 × 10-30 esu |

NLO properties of 6-aminoquinoline calculated using DFT/B3LYP/6-31G(d,p). Data sourced from a computational study on 6-aminoquinoline.

The study on 6-aminoquinoline also highlighted the importance of intramolecular charge transfer in stabilizing the molecule, a factor that is crucial for NLO activity. Given the structural similarities, it is plausible that this compound would also exhibit interesting NLO properties, with the methoxy group acting as an electron-donating group, thereby facilitating charge transfer within the quinoxaline π-system. Further computational investigations specifically targeting this compound are warranted to elucidate its NLO potential fully.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into their conformational dynamics and stability. This method involves calculating the forces between atoms and using these forces to simulate the motion of the atoms over time, thereby generating a trajectory of the molecule's conformational changes. For flexible molecules like this compound, MD simulations can be instrumental in exploring the potential energy surface and identifying the most stable or functionally relevant conformations.

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the methoxy group to the quinoxaline ring. While the quinoxaline ring itself is largely planar and rigid, the orientation of the methoxy group relative to the ring can vary, leading to different conformers. The interplay of steric and electronic effects will govern the preferred orientation and the energy barriers between different conformations.

A typical MD simulation for the conformational analysis of this compound would involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box, often solvated with an appropriate solvent (e.g., water) to mimic physiological or experimental conditions. The system is then neutralized by adding ions if necessary.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable interactions, bringing the system to a local energy minimum.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to ensure it reaches a stable state.

Production Run: A long-timescale simulation is then performed, during which the trajectory of the molecule is saved at regular intervals. This production run allows the molecule to explore its conformational space.

Analysis: The resulting trajectory is analyzed to identify the different conformations adopted by the molecule, their relative populations, and the transitions between them. This can involve measuring key dihedral angles, root-mean-square deviation (RMSD) from a reference structure, and clustering the conformations based on their structural similarity.

For this compound, an MD simulation would reveal the preferred dihedral angle of the C-C-O-C bond of the methoxy group, the timescale of its rotation, and how its orientation might be influenced by the surrounding environment. This information is vital for a comprehensive understanding of its structure-property relationships.

Reactivity and Reaction Mechanisms of 6 Methoxyquinoxaline

Electrophilic Aromatic Substitution Reactions

The reactivity of 6-methoxyquinoxaline in electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its constituent rings and substituents. The quinoxaline (B1680401) core itself is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the ring system towards electrophilic attack compared to benzene. However, the presence of the methoxy (B1213986) group (-OCH₃) at the 6-position plays a crucial role in directing and activating the benzene portion of the molecule for EAS.

The methoxy group is a powerful activating group due to its ability to donate electron density to the aromatic ring via the resonance effect (+M effect). This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. The methoxy group primarily directs incoming electrophiles to the ortho and para positions relative to itself. In the case of this compound, the positions available for substitution on the benzene ring are C5, C7, and C8. The directing effect of the methoxy group would favor substitution at the C5 and C7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration of an activated aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. Halogenation can be carried out with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

The general mechanism for electrophilic aromatic substitution on this compound involves the initial attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the aromatic system. The final step involves the loss of a proton from the site of substitution to restore the aromaticity of the ring.

It is important to note that the presence of other substituents on the quinoxaline ring can further modify the reactivity and regioselectivity of EAS reactions. For example, electron-withdrawing groups would further deactivate the ring, making substitution more difficult, while additional activating groups would enhance reactivity.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at different positions depending on the specific substrate and reaction conditions. These reactions are fundamental in the synthesis of various functionalized quinoxaline derivatives.

One common scenario involves nucleophilic substitution on a quinoxaline ring that has been activated by the presence of good leaving groups, such as halogens. For example, derivatives like 2,3-dichloro-6-methoxyquinoxaline (B108869) serve as precursors for nucleophilic aromatic substitutions. In these cases, the chlorine atoms act as leaving groups and can be displaced by a variety of nucleophiles. The reaction is facilitated by the electron-withdrawing nature of the pyrazine ring, which helps to stabilize the intermediate formed during the nucleophilic attack. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates.

For instance, the synthesis of certain biologically active molecules involves the reaction of a pyrrolidine (B122466) derivative with 2,3-dichloro-6-methoxyquinoxaline in the presence of a base like cesium carbonate. The base facilitates the deprotonation of the nucleophile, increasing its reactivity. The reaction mechanism typically proceeds through a nucleophilic addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate known as a Meisenheimer complex. The leaving group then departs, and the aromaticity of the quinoxaline ring is restored.

Another type of nucleophilic substitution can involve the methoxy group itself. While the methoxy group is generally not a good leaving group, under certain conditions, such as treatment with strong acids or Lewis acids, it can be cleaved. For example, demethylation of methoxy-substituted quinoxalines can be achieved using reagents like boron tribromide (BBr₃). This reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack of the bromide ion on the methyl group.

The table below summarizes some examples of nucleophilic substitution reactions involving derivatives of this compound.

| Reactant | Nucleophile/Reagent | Product | Reaction Type |

| 2,3-Dichloro-6-methoxyquinoxaline | Pyrrolidine derivative / Cesium Carbonate | Substituted pyrrolidinyl-quinoxaline | Nucleophilic Aromatic Substitution |

| 6-Chloro-2-methoxyquinoxaline (B13452622) | Sodium methoxide | 2,6-Dimethoxyquinoxaline | Nucleophilic Aromatic Substitution |

| 2,3-Bis-bromomethyl-6-methoxy-quinoxaline | Boron tribromide | 2,3-Bis-bromomethyl-quinoxalin-6-ol | Demethylation (Nucleophilic attack on methyl group) |

Redox Chemistry and Electrochemistry

The redox behavior of this compound and its derivatives is a key aspect of their chemical reactivity and has implications for their applications, particularly in materials science and medicinal chemistry. Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of the atoms within the molecule. tru.ca

Oxidation: The quinoxaline ring system can undergo oxidation, particularly at the nitrogen atoms, to form quinoxaline N-oxides. evitachem.com This can be achieved using various oxidizing agents. The presence of the electron-donating methoxy group can influence the ease of oxidation. Furthermore, the entire aromatic system can be subjected to stronger oxidizing conditions, potentially leading to ring-opening reactions. For instance, this compound-5,8-dione can be oxidized to other quinoxaline derivatives using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The pyrazine part of the quinoxaline ring is susceptible to reduction. Catalytic hydrogenation, for example, using a palladium catalyst (Pd/C) with hydrogen gas, can reduce the pyrazine ring to yield a 1,2,3,4-tetrahydroquinoxaline. The choice of reducing agent and reaction conditions can allow for selective reduction. For instance, transfer hydrogenation using a catalyst in the presence of a hydrogen source like formic acid or its salts can also be employed.

Electrochemistry: The electrochemical properties of this compound derivatives can be studied using techniques like cyclic voltammetry. These studies provide information about the reduction and oxidation potentials of the compound. The potential at which a substance is oxidized or reduced is a measure of its tendency to lose or gain electrons, respectively. chemrevise.org The electron-donating methoxy group would be expected to make the molecule easier to oxidize (anodic process) and harder to reduce (cathodic process) compared to the unsubstituted quinoxaline.

The redox chemistry is particularly relevant for quinoxalinedione (B3055175) derivatives. For example, this compound-5,8-dione can participate in redox cycling, leading to the formation of reactive oxygen species (ROS). This process involves the reduction of the quinone moiety to a semiquinone radical and further to a hydroquinone, which can then be re-oxidized, perpetuating the cycle. This ability to generate ROS is a key aspect of the biological activity of some quinone-containing compounds.

The table below provides a summary of redox reactions involving derivatives of this compound.

| Reactant | Reagent/Condition | Product | Type of Redox Reaction |

| This compound | Oxidizing agents | Quinoxaline N-oxides | Oxidation |

| 6-Nitroquinoxaline | Alkylative reduction | 1,4-Diethyl-1,2,3,4-tetrahydro-6-nitroquinoxaline | Reduction |

| This compound-5,8-dione | Catalytic hydrogenation (e.g., Pd/C, H₂) | Dihydroquinoxaline derivatives | Reduction |

Mechanism of Action in Specific Chemical Transformations

The mechanism of action of this compound in specific chemical transformations is dictated by its inherent electronic and steric properties. The interplay between the electron-donating methoxy group and the electron-withdrawing pyrazine ring governs its reactivity in various synthetic protocols.

In the context of electrophilic aromatic substitution , the mechanism is initiated by the attack of an electrophile on the electron-rich benzene ring, which is activated by the +M effect of the methoxy group. This leads to the formation of a resonance-stabilized arenium ion. The positive charge of this intermediate is delocalized over the aromatic system, and the stability of this intermediate determines the rate of the reaction. The final step is the deprotonation to regenerate the aromatic system.

In nucleophilic aromatic substitution reactions, particularly on halogenated derivatives like 2,3-dichloro-6-methoxyquinoxaline, the mechanism is typically an SNAr (substitution nucleophilic aromatic) process. The electron-withdrawing nature of the pyrazine ring and the halogens facilitates the attack of a nucleophile on the carbon atom bonded to the leaving group. This results in the formation of a negatively charged intermediate (a Meisenheimer-like complex) where the negative charge is delocalized over the electron-deficient ring system. The subsequent loss of the halide ion restores the aromaticity and yields the substituted product.

In metal-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig couplings, this compound derivatives (often halogenated) can act as electrophilic partners. The mechanism of these reactions involves a catalytic cycle with a transition metal catalyst, typically palladium. The cycle generally consists of three main steps: oxidative addition, transmetalation (for Suzuki coupling) or coordination of the nucleophile (for Buchwald-Hartwig amination), and reductive elimination. In the oxidative addition step, the palladium catalyst inserts into the carbon-halogen bond of the quinoxaline derivative. This is followed by reaction with the nucleophilic partner. The final reductive elimination step regenerates the catalyst and forms the new carbon-carbon or carbon-nitrogen bond.

Furthermore, the tetrahydro derivative, 1,4-diethyl-1,2,3,4-tetrahydro-6-methoxyquinoxaline, serves as an electron-releasing system in the synthesis of styryl dyes. The mechanism of dye formation, such as through Knoevenagel condensation, involves the reaction of an aldehyde derivative of the tetrahydroquinoxaline with an active methylene (B1212753) compound. The electron-donating nature of the tetrahydroquinoxaline moiety enhances the nucleophilicity of the active methylene compound, facilitating the condensation reaction.

Catalytic Reactivity and Applications

While this compound itself is not typically used as a catalyst, its derivatives can be employed in or be the products of catalytic reactions. The quinoxaline scaffold can be a component of ligands for transition metal catalysts or can be the substrate in various catalytic transformations.

Ligands in Catalysis: The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons and can coordinate to metal centers. This property allows for the design of quinoxaline-based ligands for various catalytic applications. By modifying the quinoxaline core with specific functional groups, ligands with tailored steric and electronic properties can be synthesized to influence the activity and selectivity of a catalyst.

Substrates in Catalytic Reactions: this compound and its derivatives are valuable substrates in a wide range of catalytic reactions that enable the synthesis of more complex molecules. These include:

Catalytic Hydrogenation: As mentioned previously, the pyrazine ring of this compound can be selectively reduced via catalytic hydrogenation. This is a crucial transformation for accessing tetrahydroquinoxaline derivatives, which are important building blocks in medicinal chemistry and materials science. For instance, the catalytic reduction of 1,4-diethyl-1,2,3,4-tetrahydro-6-nitroquinoxaline is a key step in the synthesis of precursors for novel dyes.

Cross-Coupling Reactions: Halogenated this compound derivatives are frequently used in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. evitachem.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive diversification of the quinoxaline scaffold. For example, palladium-catalyzed coupling reactions can be used to introduce aryl or other functional groups onto the quinoxaline ring. evitachem.com

C-H Activation: Modern synthetic methods are increasingly focusing on direct C-H functionalization, which avoids the need for pre-functionalized starting materials like halides. Catalytic C-H activation reactions on the this compound core could provide a more atom-economical route to functionalized derivatives.

The development of efficient catalytic systems is crucial for the synthesis and modification of quinoxaline derivatives. For instance, the use of earth-abundant metal catalysts and acceptorless dehydrogenative coupling reactions represents a move towards more sustainable and environmentally friendly chemical processes.

The table below highlights some catalytic reactions involving derivatives of this compound.

| Reaction Type | Catalyst System | Substrate Example | Product Type |

| Catalytic Reduction | Not specified | 1,4-Diethyl-1,2,3,4-tetrahydro-6-nitroquinoxaline | 8-(heteroaryl)-1,4-diethyl-1,2,3,4-tetrahydropyrido[2,3-g]quinoxalines |

| Cross-Coupling | Palladium-based catalysts | Halogenated 6-methoxyquinoxalines | Aryl- or other functional group-substituted quinoxalines |

Advanced Research in Medicinal Chemistry and Biological Activity of 6 Methoxyquinoxaline Derivatives

Antimicrobial Properties and Mechanisms

Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum antimicrobial activities. The presence of the 6-methoxy group often plays a significant role in modulating this biological activity.

Antibacterial Activity against Specific Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

Derivatives of 6-methoxyquinoxaline have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain synthetic 6-chloroquinoxaline (B1265817) derivatives have been evaluated for their in vitro antimicrobial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).

One study highlighted a 6-chloro-2-methoxyquinoxaline (B13452622) derivative that showed antibacterial activity against E. coli and P. aeruginosa. Its lipophilicity is suggested to enhance its permeability through microbial cell walls. Another study on new quinoxaline derivatives reported that several compounds were highly active against both Gram-positive and Gram-negative bacteria, with some showing specific high activity against E. coli. For example, a sulfamethazine (B1682506) derivative of 7-methoxyquinoline (B23528) demonstrated a significant inhibition zone of 21 mm against E. coli.

The antibacterial activity of these compounds is often attributed to the substitution pattern on the quinoxaline ring system. For example, the introduction of a 2-chlorothiazol group on a 6-chloroquinoxaline core enhanced activity against all tested bacteria.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 6-chloro-2-methoxyquinoxaline derivative | Escherichia coli | Active | |

| 6-chloro-2-methoxyquinoxaline derivative | Pseudomonas aeruginosa | Active | |

| 7-methoxyquinoline-sulfamethazine derivative | Escherichia coli | Inhibition zone of 21 mm | |

| 2-Substituted 6-chloroquinoxalines (3c, 3d, 3f) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Better activity than standard drug | |

| Quinoxaline derivatives (8c, 8d, 11a, 11c, 11e) | Escherichia coli | Highly active |

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

In addition to antibacterial properties, this compound derivatives have been investigated for their antifungal potential. Studies have shown that these compounds can inhibit the growth of various fungal pathogens, including Candida albicans and Aspergillus niger.

For example, a study on new quinoxaline derivatives showed that some compounds exhibited moderate activity against both A. niger and C. albicans. Another study on phenyl(2H-tetrazol-5-yl)methanamine derivatives, which can be structurally related to quinoxalines, showed that one compound had moderate activity against C. albicans and A. niger. Furthermore, a sulfamethazine derivative of 7-methoxyquinoline was found to have potent activity against C. albicans, with an inhibition zone of 18 mm.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Quinoxaline derivatives (7, 10, 11a) | Aspergillus niger | Moderate activity | |

| Quinoxaline derivatives (7, 10, 11a) | Candida albicans | Moderate activity | |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (3) | Aspergillus niger | MIC 750 µg/ml | |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (3) | Candida albicans | MIC 500 µg/ml | |

| 7-methoxyquinoline-sulfamethazine derivative | Candida albicans | Inhibition zone of 18 mm |

Mechanistic Insights into Antimicrobial Action (e.g., cell wall disruption, metabolic pathway interference)

The antimicrobial action of quinoxaline derivatives is believed to stem from various mechanisms. One proposed mechanism is the inhibition of DNA synthesis, which ultimately leads to bacterial cell death. This can be achieved by interfering with enzymes crucial for DNA replication. Some derivatives induce oxidative stress in bacterial cells, causing DNA damage and subsequent cell lysis.

Another mechanism involves the disruption of the bacterial cell wall. The lipophilicity of certain quinoxaline derivatives enhances their ability to permeate the microbial cell wall, contributing to their antimicrobial efficacy. Additionally, some quinoxaline derivatives are thought to interfere with metabolic pathways essential for microbial survival. For instance, they can inhibit specific enzymes involved in microbial resistance mechanisms.

Anticancer and Antitumor Activities

The quest for novel anticancer agents has led to extensive investigation into quinoxaline derivatives, with the 6-methoxy substitution proving to be a valuable modification.

Inhibition of Cell Proliferation and Apoptosis Induction

Numerous studies have demonstrated the ability of this compound derivatives to inhibit the proliferation of various cancer cell lines and to induce apoptosis, or programmed cell death. For example, in vitro assays have shown that This compound-2,3-diol (B1361412) can inhibit the growth of cancer cells by inducing apoptosis through oxidative stress pathways.

Novel oxadiazole-quinoxalines have been synthesized and evaluated for their cytotoxic activity, with some derivatives showing significant inhibition of different cancer cell lines. These compounds were found to delay the S phase of the cell cycle and induce apoptosis. Specifically, in JURKAT cells, two compounds induced a significant reduction in cell viability primarily through an apoptotic mechanism.

Furthermore, a quinoline (B57606) derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, was found to induce both autophagic and apoptotic cell death in pancreatic cancer cell lines. This compound reduced cell viability in a concentration-dependent manner and induced apoptosis through the activation of Caspase-3 and cleavage of PARP.

Interaction with Biological Targets (e.g., enzymes, receptors, DNA replication)

The anticancer effects of this compound derivatives are mediated through their interaction with various biological targets. These compounds can act as inhibitors of specific enzymes or receptors that are crucial for cell proliferation and survival.

One key mechanism is the inhibition of receptor tyrosine kinases (RTKs), such as PDGFRα/β and c-KIT, which are often overactive in cancer. For example, 2,3-Di-2-furanyl-6-methoxyquinoxaline selectively inhibits type III RTKs, thereby disrupting downstream signaling pathways like PI3K/Akt and MAPK that are involved in cell growth.

Another important target is the family of histone deacetylases (HDACs), which play a role in regulating gene expression. A series of novel HDAC inhibitors based on the quinoxaline scaffold showed promising anti-proliferative activities against liver cancer cell lines. The most active compound demonstrated significant inhibitory activities against HDAC1, HDAC4, and HDAC6.

Furthermore, some this compound derivatives interfere with DNA replication processes. They can also act as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This dual action against both microbial and cancer cells highlights the therapeutic potential of this class of compounds.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of cancer, making them a key target for anticancer drug development. Recently, quinoxaline derivatives have emerged as a promising scaffold for the design of novel HDAC inhibitors.

In one study, a series of new quinoxaline derivatives were designed and synthesized to target HDAC enzymes. The design incorporated either a 2-chloroquinoxaline (B48734) or a 2-methoxyquinoxaline (B3065361) moiety as a core structure, which serves as a bioisostere for the quinazoline (B50416) core found in other HDAC inhibitors, designed to occupy a narrow tubular pocket of the enzyme. These compounds were evaluated for their inhibitory activity against several HDAC isoforms, including the class I enzyme HDAC1 and the class IIb enzyme HDAC6.

Several of the synthesized compounds, including those derived from a 2-methoxyquinoxaline scaffold, demonstrated promising inhibitory activity against HDAC1, HDAC4, and HDAC6. For instance, compound 12 (a 2-methoxyquinoxaline derivative) showed significant inhibition of these enzymes. The most active compounds from the broader quinoxaline series were found to have IC₅₀ values in the low micromolar range, highlighting the potential of this scaffold in developing new anticancer agents targeting histone deacetylases.

| Compound ID | Core Scaffold | HDAC1 IC₅₀ (µM) | HDAC4 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |

| 6c | 2-Chloroquinoxaline | 1.76 | 1.39 | 3.46 |

| 6g | 2-Chloroquinoxaline | 2.01 | 1.63 | 3.98 |

| 12 | 2-Methoxyquinoxaline | 7.21 | 6.54 | 6.89 |

| SAHA (Reference) | - | 0.86 | 0.97 | 0.93 |

Data sourced from a study on new quinoxaline derivatives as potential histone deacetylase inhibitors.

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their anticancer properties.

The position of the methoxy (B1213986) group is a key determinant of activity. Studies have shown that the methoxy group at the 6-position can significantly enhance metabolic stability and contribute to receptor selectivity and binding affinity without compromising target engagement. In the context of antimetastatic agents, a quinoline ring (a related heterocyclic structure) featuring a C-6 methoxy group has been shown to be a significant contributor to the inhibition of cancer cell migration and invasion.

Further SAR insights come from studies on specific this compound derivatives. For 2,3-Di-2-furanyl-6-methoxyquinoxaline , an inhibitor of type III receptor tyrosine kinases, the furan (B31954) rings are considered critical for π-π stacking interactions within the ATP-binding pockets of kinases like PDGFR and CSF-1R. The methoxy group at the 6-position in this molecule is noted for improving metabolic stability.

In the development of HDAC inhibitors based on the quinoxaline scaffold, extensive SAR studies were conducted. These involved modifying three key positions:

The Cap Group: Utilizing 2-chloroquinoxaline and 2-methoxyquinoxaline cores.

The Linker Region: Employing different hydrazine-based linkers.

The Terminal Hydrophobic Group: Introducing a wide variety of aromatic moieties.

This systematic modification allowed researchers to establish a clear correlation between the structural features and the observed anticancer and HDAC inhibitory activities, paving the way for the future design of more potent and selective agents.

Antiviral Research and Applications

Quinoxaline derivatives have demonstrated significant potential as antiviral agents against a range of viruses. The this compound scaffold is an integral part of some of these promising antiviral compounds.

Research into new antivirals for coxsackieviruses, which can cause serious diseases, has identified potent quinoxaline derivatives. A series of 2,3-dimethoxyquinoxaline (B170986) derivatives were synthesized and tested against coxsackievirus B5 (CBV5). Among these, compounds featuring a substituent at the 6-position showed remarkable activity. Specifically, 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid (compound 12 in the study) displayed an exceptionally low EC₅₀ value of 0.06 µM, indicating potent antiviral efficacy.

Further investigation into the mechanism of action suggested that these compounds inhibit the virus by targeting the early stages of the viral life cycle, such as attachment, entry, or uncoating. It is believed that the quinoxaline derivative inserts into a hydrophobic pocket on the VP1 capsid protein, which is crucial for the conformational changes required for the virus to infect a host cell.

The substitution pattern on the quinoxaline ring is critical for activity. Studies have shown that 2,3,6-trisubstituted quinoxalines can yield compounds with valuable antiviral properties.

| Compound | Chemical Name | Antiviral Activity vs. CBV5 (EC₅₀ µM) |

| 11 | Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | 0.09 |

| 12 | 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid | 0.06 |

| 13 | Ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinate | 0.3 |

Data sourced from a systematic review of quinoxaline derivatives as antiviral agents.

Neuropharmacological Relevance (e.g., Glutamate (B1630785) Receptor Antagonism)

The excitatory neurotransmitter glutamate plays a vital role in the central nervous system (CNS), and its receptors are key targets for treating various neurological and psychiatric disorders. Quinoxaline derivatives, particularly quinoxalinediones, have been extensively studied as antagonists of glutamate receptors.

The interest in methoxy-substituted quinoxalinediones, such as This compound-2,3-diol , arose from systematic studies investigating how different substituents on the quinoxaline core affect biological properties. The introduction of a methoxy group was found to significantly influence receptor binding affinity and selectivity, particularly for glutamate receptor subtypes. This made such compounds valuable leads in neuropharmacology.

More specifically, 2-Methyl-6-methoxyquinoxaline has been identified as a metabotropic glutamate receptor 5 (mGluR5) antagonist. Antagonism of glutamate receptors is a rational strategy in the search for new anticonvulsant drugs and neuroprotective agents. The toxic effects of certain neurotoxins on dopaminergic terminals appear to be mediated through the AMPA-kainate subtype of glutamate receptors, which can be blocked by quinoxaline-2,3-dione derivatives.

Preclinical Development and Lead Optimization

Once a promising compound, or "lead," is identified through initial screening, it enters the critical phases of lead optimization and preclinical development. This stage is essential for refining the lead compound into a viable drug candidate that can be advanced to clinical trials. The process involves iteratively modifying the chemical structure to improve key properties.

For promising this compound derivatives identified in anticancer, antiviral, or neuropharmacological research, this process would involve several key steps:

Improving Potency and Selectivity: Chemical modifications are made to enhance the compound's desired biological activity against its target while minimizing effects on other targets to reduce potential side effects.

Optimizing ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the lead compound is thoroughly evaluated. This involves both in vitro assays and in vivo studies in animal models to assess properties like stability, bioavailability, and potential toxicity. For example, while some quinoxaline derivatives show promise, they may also exhibit moderate hepatic clearance, which would be a focus for optimization.

Safety and Toxicology Studies: Comprehensive safety pharmacology and toxicology studies are conducted in animal models to identify any potential safety issues before human testing can begin.

Applications in Advanced Materials Science

Dye Synthesis and Photophysical Properties

The 6-methoxyquinoxaline unit is a key component in the synthesis of various dyes, particularly those with applications in textiles and fluorescence imaging. evitachem.com Its derivatives are used as precursors to construct complex chromophores that exhibit unique interactions with light.

A significant class of dyes derived from this compound are styryl dyes. evitachem.com These are typically synthesized through the Knoevenagel condensation reaction. The process often involves a carbaldehyde derivative of this compound, such as 1,4-dialkyl-1,2,3,4-tetrahydro-7-methoxyquinoxalin-6-carbaldehyde, which is reacted with a compound containing an active methylene (B1212753) group. This synthetic route allows for the creation of a π-conjugated system responsible for the dye's color and photophysical properties. The resulting styryl colorants have been produced with hues ranging from orange to violet. These dyes have been successfully applied to polyester (B1180765) fibers.

Styryl dyes derived from this compound derivatives are noted for their significant fluorescence properties. They often display large Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. A large Stokes shift is a desirable characteristic in fluorescence applications as it minimizes self-quenching and reduces errors in fluorescence detection. For instance, novel styryl colorants synthesized from 1,4-diphenethyl-1,2,3,4-tetrahydro-7-methoxyquinoxalin-6-carbaldehyde exhibit fluorescence emission maxima between 560 nm and 640 nm, with substantial Stokes shifts ranging from 85 nm to 104 nm. Similarly, rhodamine-based dyes incorporating a 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline (B1144689) donor show large Stokes shifts of 40-50 nm in common solvents, which can increase to 65-68 nm in a water/ethanol (B145695) mixture.

| Dye Type | Derivative Base | Emission Maxima (λem) | Stokes Shift (Δλ) | Reference |

|---|---|---|---|---|

| Styryl Colorants | 1,4-diphenethyl-1,2,3,4-tetrahydro-7-methoxyquinoxalin-6-carbaldehyde | 560-640 nm | 85-104 nm | |

| Rhodamine Dyes | 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline | >640 nm | 40-50 nm | |

| Rhodamine Dyes (in H₂O/EtOH) | 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline | Not Specified | 65-68 nm | |

| 4-DASPI (Styryl Dye) | Dimethylaniline/Pyridinium | 618.5 nm | ~169 nm (6079 cm⁻¹) |

The notable photophysical properties of these dyes, especially their large Stokes shifts, are often attributed to an Intramolecular Charge Transfer (ICT) mechanism. Styryl dyes are frequently designed with a Donor-π-Acceptor (D-π-A) architecture, where an electron-donating group and an electron-accepting group are connected by a conjugated π-electron bridge. In this setup, the quinoxaline (B1680401) moiety can be part of the electron-donating system. Upon absorption of light, an electron is promoted from the donor to the acceptor, creating an excited state with a significantly different electronic distribution and a larger dipole moment than the ground state. taylorandfrancis.com This excited ICT state is stabilized by solvent relaxation, leading to a lower energy level before fluorescence emission occurs, which results in a highly red-shifted emission and consequently, a large Stokes shift.

The ICT character of dyes derived from this compound makes them sensitive to their local environment. This sensitivity can manifest as thermochromism (color change with temperature) and solvatochromism (color change with solvent polarity). taylorandfrancis.com Solvatochromism arises because solvents of different polarities will stabilize the ground state and the polar ICT excited state to different extents. taylorandfrancis.com A change in solvent polarity can alter the energy gap between these states, resulting in a shift in the absorption and emission wavelengths. taylorandfrancis.com Positive solvatochromism, a redshift in absorption with increasing solvent polarity, is common for D-π-A dyes. taylorandfrancis.com Similarly, thermochromism can occur as changes in temperature affect the solvent's properties or the molecule's conformational flexibility, thereby influencing the stability of the electronic states. taylorandfrancis.com

Intramolecular Charge Transfer (ICT) Phenomena

Chemosensing Applications

Derivatives of this compound have been engineered to function as chemosensors for detecting specific ions. These sensors operate by exhibiting a measurable change, such as a color change (colorimetric) or a change in fluorescence, upon binding with a target analyte.

A notable example is the compound 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), which was designed as a dual-responsive chemosensor. This sensor demonstrates high selectivity for iron (Fe³⁺) and copper (Cu²⁺) ions.

Detection of Fe³⁺: When BMQ interacts with Fe³⁺ ions, it produces a distinct color change from colorless to yellow, allowing for naked-eye detection. The binding stoichiometry between the BMQ ligand and Fe³⁺ was determined to be 1:1.

Detection of Cu²⁺: In the presence of Cu²⁺ ions, the fluorescence emission of BMQ is quenched. This "turn-off" response is also highly selective for copper ions, with a 1:1 binding ratio.